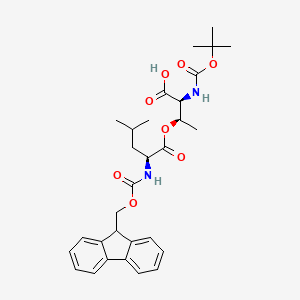
Boc-Thr(Leu-Fmoc)-OH
Vue d'ensemble
Description
Boc-Thr(Leu-Fmoc)-OH: is a compound used in peptide synthesis. It contains three key components: tert-butyloxycarbonyl (Boc), threonine (Thr), and fluorenylmethyloxycarbonyl (Fmoc). Boc and Fmoc are protecting groups used to shield the amino and hydroxyl groups during peptide synthesis, preventing unwanted reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a method widely used for creating peptides and proteins.
Mécanisme D'action
Target of Action
Boc-Thr(Leu-Fmoc)-OH is primarily used in peptide synthesis . The compound’s primary targets are the amino acids in the peptide chain that are being synthesized . The role of these targets is to form the desired peptide sequence.
Mode of Action
The compound this compound acts as a protective group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain of the amino acid . These protective groups prevent unwanted reactions during the synthesis process .
Biochemical Pathways
The compound this compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the stepwise addition of amino acids to the growing peptide chain . The downstream effects include the formation of the desired peptide sequence .
Pharmacokinetics
The compound’s stability under various conditions (eg, acidic or basic) is crucial for its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of the desired peptide sequence . By protecting specific parts of the amino acids during synthesis, the compound ensures that the peptide chain grows in the desired manner .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis takes place . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s action, efficacy, and stability . For example, the removal of the Boc group is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Solid-Phase Peptide Synthesis (SPPS):
Step 1: The synthesis begins with the attachment of the first amino acid to a solid resin.
Step 2: Boc is used to protect the amino group of threonine, while Fmoc protects the amino group of leucine.
Step 4: The Fmoc group is removed using piperidine, a strong base.
Step 5: The peptide chain is elongated by repetitive cycles of deprotection and coupling reactions.
-
Industrial Production Methods:
- The industrial production of Boc-Thr(Leu-Fmoc)-OH follows similar steps as SPPS but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Deprotection Reactions:
Boc Group Removal: Boc is removed using TFA.
Fmoc Group Removal: Fmoc is removed using piperidine.
-
Coupling Reactions:
Common Reagents and Conditions:
TFA: Used for Boc deprotection.
Piperidine: Used for Fmoc deprotection.
DIC and HOBt: Used for coupling reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
- Boc-Thr(Leu-Fmoc)-OH is used in the synthesis of peptides and proteins, which are essential for studying protein structure and function .
Biology:
- It is used to create peptides for studying enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine:
- Peptides synthesized using this compound are used in drug development, particularly in creating peptide-based therapeutics .
Industry:
Comparaison Avec Des Composés Similaires
-
Boc-Thr(Leu-Boc)-OH:
-
Fmoc-Thr(Leu-Fmoc)-OH:
Uniqueness:
Propriétés
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t18-,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJZTPVMBBJNT-YWWLGCSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106260 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-26-5 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


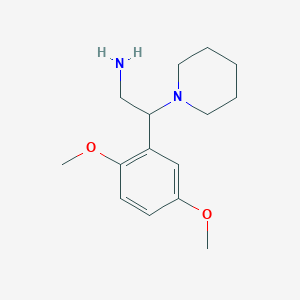
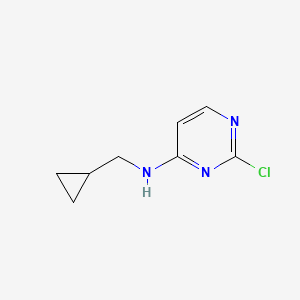
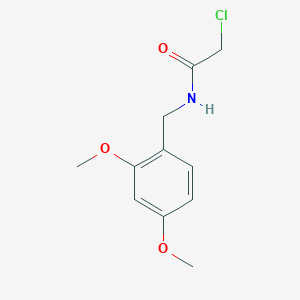
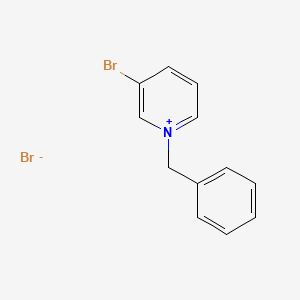
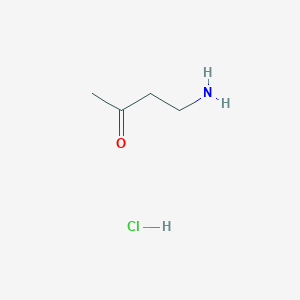
![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)
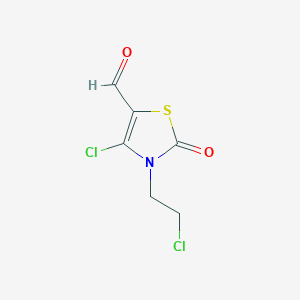
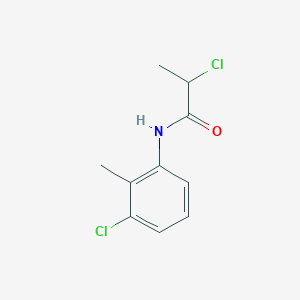
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)
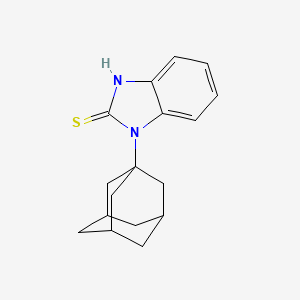
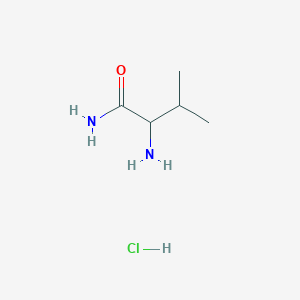
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)
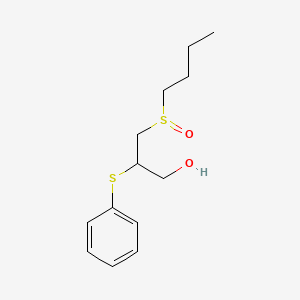
![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)
